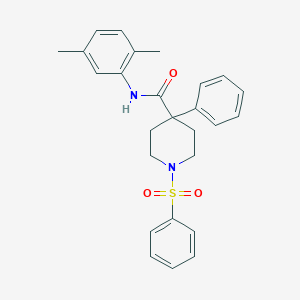
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, resulting in lower blood glucose levels.
作用機序
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the breakdown of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, the levels of incretin hormones are increased, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. In addition, this compound inhibitors have been shown to improve beta-cell function, reduce oxidative stress, and decrease inflammation.
実験室実験の利点と制限
The use of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors in lab experiments has several advantages and limitations. One advantage is that these drugs are selective and potent inhibitors of this compound, making them ideal for studying the effects of incretin hormones on glucose metabolism. However, one limitation is that this compound inhibitors may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors. One area of interest is the potential use of these drugs in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective this compound inhibitors with fewer off-target effects. Finally, there is a need for long-term studies to assess the safety and efficacy of this compound inhibitors in the prevention of cardiovascular disease.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors involves several steps, including the preparation of the piperidinecarboxamide, the sulfonyl chloride, and the phenylboronic acid. These compounds are then combined in a reaction vessel and heated under reflux conditions to form the final product.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these drugs can significantly improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, this compound inhibitors have been shown to have a favorable safety profile with minimal side effects.
特性
分子式 |
C26H28N2O3S |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-13-14-21(2)24(19-20)27-25(29)26(22-9-5-3-6-10-22)15-17-28(18-16-26)32(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3,(H,27,29) |
InChIキー |
KKQHPMQNTGMQNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


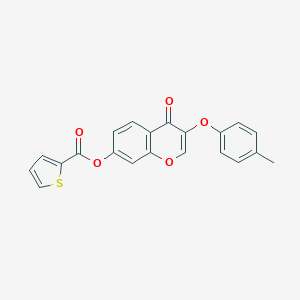
![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
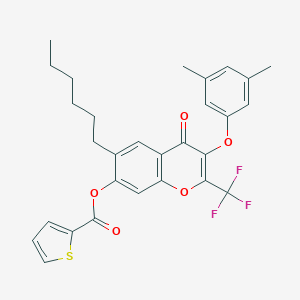
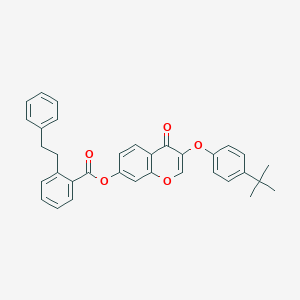
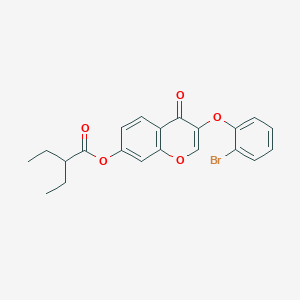
![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
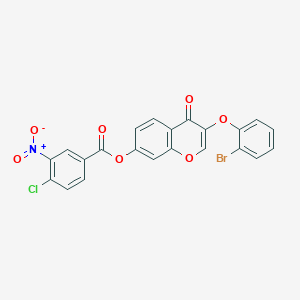
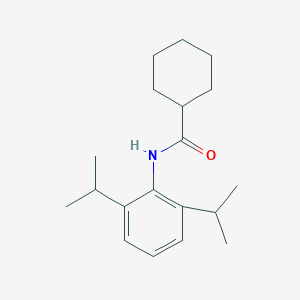
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
